Epicriptine

Pharmacokinetics Dopamine Agonist Parkinson's Disease

Epicriptine (beta-dihydroergocryptine) is a structurally defined D2-like dopamine agonist with a hydrogenated C9–C10, non-brominated ergoline scaffold. Its 12–16 h half-life bridges the gap between bromocriptine (3–6 h) and cabergoline (65 h), enabling twice-daily dosing with protocol-relevant washout. Unlike the commercial 2:1 alpha/beta mixture, isolated epicriptine eliminates positional isomer interference—the single methyl group shift alters receptor selectivity. Procure pure epicriptine for reproducible Parkinson's models, prolactin suppression studies prioritizing GI/CV tolerability, or SAR matrices requiring structurally distinct comparator data.

Molecular Formula C32H43N5O5
Molecular Weight 577.7 g/mol
CAS No. 88660-47-3
Cat. No. B1671486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpicriptine
CAS88660-47-3
Synonyms9,10-dihydro-12'-hydroxy-2'-isopropyl-5'-(1-methylpropyl)ergotaman-3',6',18-trione
DCN 203-922
DCN-203-922
Molecular FormulaC32H43N5O5
Molecular Weight577.7 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O
InChIInChI=1S/C32H43N5O5/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20/h7,9-10,15,17-18,20,22,24-25,27,33,41H,6,8,11-14,16H2,1-5H3,(H,34,38)/t18-,20-,22-,24-,25+,27+,31-,32+/m1/s1
InChIKeySBFXHXZNBNFPHV-PXXBSISHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Epicriptine (CAS 88660-47-3): Quantifiable Differentiation Guide for Scientific Procurement


Epicriptine (beta-dihydroergocryptine) is an ergoline-class dopamine receptor agonist and a hydrogenated ergot derivative [1]. It constitutes one-third of the dihydroergocryptine mixture, with the remaining two-thirds comprising its positional isomer alpha-dihydroergocryptine [2]. The compound acts as a D2-like receptor agonist with partial D1-like activity and is approved for the symptomatic treatment of idiopathic cognitive decline in individuals over sixty [3].

Epicriptine Procurement: Why Generic Ergot Agonist Substitution Introduces Uncontrolled Experimental Variability


Substituting epicriptine with other ergot-derived dopamine agonists (e.g., bromocriptine, cabergoline) introduces quantifiable differences in pharmacokinetic half-life, receptor occupancy profile, and potency that directly impact experimental reproducibility [1]. Structural hydrogenation at C9–C10 and the absence of bromine at C2 distinguish epicriptine from bromocriptine, altering both potency and tolerability in comparative studies [2]. Furthermore, epicriptine differs from its positional isomer alpha-dihydroergocryptine by a single methyl group position, a subtle structural variance that can affect receptor binding selectivity and downstream pharmacological outcomes .

Epicriptine vs. Bromocriptine and Cabergoline: Quantitative Pharmacokinetic and Pharmacodynamic Differentiation


Epicriptine Exhibits a 12–16 Hour Elimination Half-Life, Intermediate Between Bromocriptine (3–6 h) and Cabergoline (65 h)

In a comparative pharmacokinetic analysis of dopamine agonists used in Parkinson's disease, dihydroergocriptine (the mixture containing epicriptine) demonstrates an elimination half-life of 12–16 hours [1]. This value is approximately 3–4× longer than that of bromocriptine (3–6 hours) but significantly shorter than that of cabergoline (65 hours) [1].

Pharmacokinetics Dopamine Agonist Parkinson's Disease

Epicriptine (as Dihydroergokryptine) Demonstrates Half the Prolactin-Lowering Potency of Bromocriptine with Superior Tolerability

In a randomized, crossover study involving healthy female volunteers (n=5), dihydroergokryptine (DHK, containing epicriptine as the beta isomer) administered at 2.5 and 5 mg was compared directly with bromocriptine 2.5 mg and placebo [1]. DHK proved approximately half as potent as bromocriptine in lowering plasma prolactin concentrations, while also demonstrating twice the potency of dihydroergocristine [1]. Critically, effective doses of both dihydrogenated ergot alkaloids were much better tolerated than bromocriptine [1].

Hyperprolactinemia Endocrinology Potency Comparison

Epicriptine Differs Structurally from Bromocriptine by C9–C10 Hydrogenation and Absence of C2 Bromine, Correlating with Reduced Side-Effect Profile

Dihydroergocriptine (DHEC, containing epicriptine) is a hydrogenated ergot derivative structurally similar to bromocriptine, but differs by hydrogenation at the C9–C10 double bond and the absence of a bromine substituent at C2 [1]. This structural modification confers a biochemical profile of potent D2-like receptor agonism combined with partial D1-like receptor agonism, which has been suggested to underlie a reduced incidence of adverse effects while maintaining clinical efficacy equal to that of classical dopamine agonists [1].

Structural Biology Medicinal Chemistry Dopamine Agonist

Epicriptine and Alpha-Dihydroergocryptine: Positional Isomers with Distinct Stereochemical and Biosynthetic Origins

Epicriptine (beta-dihydroergocryptine) and alpha-dihydroergocryptine are positional isomers that differ solely in the position of a single methyl group on the peptide moiety, a consequence of biosynthetic substitution of isoleucine by leucine [1]. The two isomers exist in a naturally occurring 2:1 ratio (alpha:beta) in the dihydroergocryptine mixture [1].

Stereochemistry Analytical Chemistry Isomer Differentiation

Epicriptine Procurement Scenarios: Applications Driven by Quantifiable Pharmacokinetic and Structural Differentiation


Parkinson's Disease Preclinical Models Requiring Intermediate-Half-Life Dopamine Agonist

Researchers conducting rodent or non-human primate studies of Parkinson's disease who require a dopamine agonist with a half-life longer than bromocriptine (3–6 hours) but shorter than cabergoline (65 hours) should procure epicriptine. The 12–16 hour half-life of dihydroergocriptine enables twice-daily dosing protocols that maintain consistent target engagement while allowing for washout within clinically relevant timeframes for crossover or withdrawal studies [1].

Hyperprolactinemia Studies Prioritizing Tolerability Over Maximal Potency

For in vivo studies of prolactin suppression where minimizing gastrointestinal and cardiovascular side effects is a priority over maximal potency, epicriptine-containing dihydroergokryptine provides a favorable therapeutic window. Comparative human data demonstrate that DHK achieves effective prolactin lowering at approximately half the potency of bromocriptine but with markedly improved tolerability [1].

Ergot Alkaloid Structure-Activity Relationship (SAR) Investigations

Researchers investigating how specific structural modifications (C9–C10 hydrogenation, absence of C2 bromine) influence dopamine receptor subtype selectivity, G-protein coupling bias, or fibrotic risk profiles should procure epicriptine as a structurally defined comparator to bromocriptine and cabergoline. Epicriptine's distinct hydrogenated, non-brominated scaffold provides a critical data point in SAR matrices [1].

Studies Requiring Stereochemically Pure Beta-Isomer Rather Than Mixed Dihydroergocryptine

Investigators requiring unambiguous interpretation of pharmacological data must procure isolated epicriptine (beta-dihydroergocryptine) rather than the commercial dihydroergocryptine mixture (2:1 alpha:beta). The single methyl group positional difference between isomers can produce distinct receptor binding and functional outcomes, making isomeric purity essential for reproducible experimental results [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epicriptine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.